Evidence Item 1: Unmatched Sigma-1 Receptor Subtype Selectivity Ratio
Derivatives of 4-phenylpiperidine-4-carbonitrile demonstrate an exceptionally high selectivity for the sigma-1 (σ1) receptor over the sigma-2 (σ2) subtype. In a study of several derivatives, the selectivity ratio (Ki(σ2)/Ki(σ1)) ranged from 680 to 887 [1]. This level of selectivity is a critical differentiator from earlier generation sigma ligands like haloperidol, which are notoriously non-selective, and many other 4-phenylpiperidine derivatives that lack the nitrile group [2].
| Evidence Dimension | Sigma-1 receptor subtype selectivity (Ki(σ2)/Ki(σ1)) |
|---|---|
| Target Compound Data | Derivatives of 4-phenylpiperidine-4-carbonitrile: Ki(σ2)/Ki(σ1) ratio = 680–887 |
| Comparator Or Baseline | Class of non-nitrile 4-phenylpiperidine derivatives: No comparable high σ1 selectivity reported. Haloperidol: A non-selective sigma ligand with a Ki for σ1 of approximately 3-10 nM, and its selectivity ratio is not in this range [2]. |
| Quantified Difference | Target derivatives exhibit a selectivity ratio of 680–887-fold. |
| Conditions | In vitro radioligand competition binding assays using [³H](+)-pentazocine for σ1 and [³H]DTG for σ2 receptors. |
Why This Matters
Procurement of this core scaffold is essential for developing high-specificity σ1 probes, minimizing off-target σ2-mediated effects in imaging and pharmacological studies.
- [1] Ye J, Wang X, Deuther-Conrad W, Zhang J, Li J, Zhang X, et al. Synthesis and evaluation of a 18F-labeled 4-phenylpiperidine-4-carbonitrile radioligand for σ1 receptor imaging. J Labelled Comp Radiopharm. 2016;59(9):332-339. doi:10.1002/jlcr.3408. View Source
- [2] Glennon RA, et al. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. J Med Chem. 1991;34(12):3360-3365. doi:10.1021/jm00116a003. View Source
